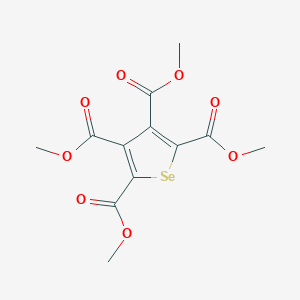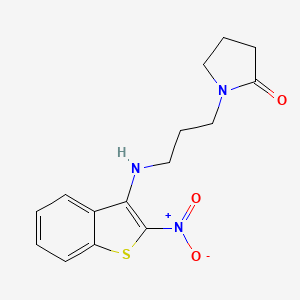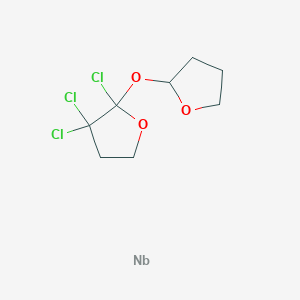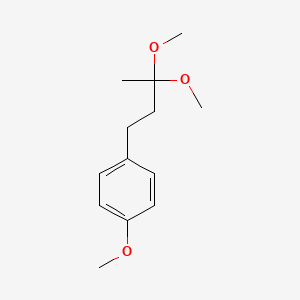
Selenophenetetracarboxylic acid, tetramethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenophenetetracarboxylic acid, tetramethyl ester is a chemical compound with the molecular formula C10H10O8Se It is an ester derivative of selenophenetetracarboxylic acid, where all four carboxylic acid groups are esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenophenetetracarboxylic acid, tetramethyl ester typically involves the esterification of selenophenetetracarboxylic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst, where selenophenetetracarboxylic acid is reacted with an excess of methanol under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Selenophenetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield selenophenetetracarboxylic acid and methanol. This reaction can be catalyzed by acids or bases.
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophilic substitution reactions can be facilitated by using catalysts such as Lewis acids or bases.
Major Products Formed
Hydrolysis: Selenophenetetracarboxylic acid and methanol.
Oxidation: Selenoxide derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Selenophenetetracarboxylic acid, tetramethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-based drugs and their potential therapeutic effects often involves this compound as a starting material.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism by which selenophenetetracarboxylic acid, tetramethyl ester exerts its effects depends on the specific reaction or application. In biological systems, selenium-containing compounds can interact with various enzymes and proteins, influencing redox reactions and antioxidant activity. The ester groups in the compound can undergo hydrolysis, releasing selenophenetetracarboxylic acid, which can then participate in further biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenophenetetracarboxylic acid: The parent compound, which lacks the ester groups.
Selenophenetetracarboxylic acid, tetraethyl ester: An ester derivative with ethyl groups instead of methyl groups.
Selenophenetetracarboxylic acid, tetrapropyl ester: An ester derivative with propyl groups.
Uniqueness
Selenophenetetracarboxylic acid, tetramethyl ester is unique due to its specific esterification with methanol, which influences its solubility, reactivity, and potential applications. The presence of selenium adds to its distinct chemical and biological properties, making it valuable for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
113659-97-5 |
|---|---|
Molekularformel |
C12H12O8Se |
Molekulargewicht |
363.19 g/mol |
IUPAC-Name |
tetramethyl selenophene-2,3,4,5-tetracarboxylate |
InChI |
InChI=1S/C12H12O8Se/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)21-7(5)11(15)19-3/h1-4H3 |
InChI-Schlüssel |
FFMVRCMXHHISIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C([Se]C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)



![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)






![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

